molecular formula C21H20N4O6S2 B11661056 N'-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide

N'-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide

Cat. No.: B11661056
M. Wt: 488.5 g/mol
InChI Key: SEMDUPMSZUDKBD-YBEGLDIGSA-N
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Description

N’-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide is a complex organic compound that features a thiazolidinone ring, a pyridine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

N’-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N’-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features, such as the thiazolidinone ring and the trimethoxyphenyl group, play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20N4O6S2

Molecular Weight

488.5 g/mol

IUPAC Name

N'-[2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetyl]pyridine-4-carbohydrazide

InChI

InChI=1S/C21H20N4O6S2/c1-29-14-8-12(9-15(30-2)18(14)31-3)10-16-20(28)25(21(32)33-16)11-17(26)23-24-19(27)13-4-6-22-7-5-13/h4-10H,11H2,1-3H3,(H,23,26)(H,24,27)/b16-10-

InChI Key

SEMDUPMSZUDKBD-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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